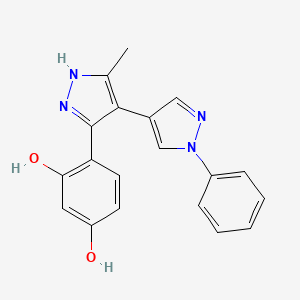![molecular formula C23H26F2N4O3 B3960831 1-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}azepane](/img/structure/B3960831.png)
1-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}azepane
説明
1-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}azepane, also known as FUBPAM, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective agonist for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. FUBPAM has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
1-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}azepane acts as a potent and selective agonist for the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of mood, motivation, and reward, and is also the target of many drugs of abuse. This compound binds to the dopamine D3 receptor and activates downstream signaling pathways, leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, particularly in the brain. It has been shown to increase dopamine release in the nucleus accumbens, a key area of the brain involved in reward processing. It has also been shown to increase cAMP levels and activate downstream signaling pathways, leading to changes in synaptic plasticity and neuronal activity. This compound has been implicated in the regulation of mood, motivation, and reward, and has been shown to have potential applications in the treatment of addiction, depression, and other neurological disorders.
実験室実験の利点と制限
1-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}azepane has several advantages for use in laboratory experiments. It is a potent and selective agonist for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various neurological disorders. It is also relatively easy to synthesize and purify, allowing for large-scale production. However, this compound has some limitations as well. It is a highly potent compound, and care must be taken to ensure proper handling and storage. Additionally, this compound has not been extensively studied in vivo, and more research is needed to fully understand its effects on the brain and body.
将来の方向性
There are many potential future directions for research on 1-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}azepane. One area of interest is the role of the dopamine D3 receptor in addiction and drug abuse. This compound has been shown to have potential applications in the treatment of addiction, and further research could lead to the development of new treatments for this disorder. Another area of interest is the role of this compound in the regulation of mood and motivation. This compound has been shown to have potential applications in the treatment of depression and other mood disorders, and more research is needed to fully understand its effects in these areas. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, particularly in vivo, in order to fully realize its potential applications in scientific research.
科学的研究の応用
1-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}azepane has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been used to study the role of the dopamine D3 receptor in various neurological disorders, including addiction, depression, and schizophrenia. It has also been used to investigate the mechanisms underlying drug abuse and addiction.
特性
IUPAC Name |
[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N4O3/c24-18-7-5-17(6-8-18)23(30)28-13-11-27(12-14-28)21-16-20(19(25)15-22(21)29(31)32)26-9-3-1-2-4-10-26/h5-8,15-16H,1-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMALNRAAHVDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(diisopropylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3960748.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylpyridin-2-yl)ethane-1,2-diamine](/img/structure/B3960756.png)
![N-(2,4-difluorophenyl)-4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3960761.png)
![2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3960769.png)
![methyl 5-cyano-4-(4-methylphenyl)-2-oxo-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}thio)-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3960775.png)
![2-[3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3960783.png)
![2-amino-4-(5-ethyl-2-thienyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960790.png)
![4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine)](/img/structure/B3960803.png)
![2,3-dimethyl-5-phenyl-8-(propylthio)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B3960813.png)
![2-amino-4-[3-(ethylthio)-2-thienyl]-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960815.png)

![1-[(4-bromophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B3960850.png)
![2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3960853.png)
![2-amino-4-[5-methyl-2-(methylthio)-3-thienyl]-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960858.png)